![molecular formula C16H18N4O B5680450 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)
3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol, also known as PIPER, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenol and contains a piperazine and pyridine moiety, which makes it structurally unique and interesting for various research purposes.
科学的研究の応用
3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has also been found to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of various neurotransmitter receptors.
作用機序
The mechanism of action of 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is not fully understood, but it is believed to act by binding to specific receptors or enzymes in the body. 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to modulate the activity of various receptors, including serotonin, dopamine, and adrenergic receptors. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been found to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial and antifungal activity against various strains of bacteria and fungi. 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has also been found to have antiviral activity against various viruses, including HIV and herpes simplex virus. In addition, 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to have anticancer activity against various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol in lab experiments is its unique chemical structure, which makes it an interesting compound for various research purposes. 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is also relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one of the limitations of using 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol in lab experiments is its potential toxicity, as it has been found to be cytotoxic to some cell lines at high concentrations.
将来の方向性
There are many potential future directions for research on 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol. One area of interest is the development of 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential use of 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol and its potential applications in various fields of research.
合成法
The synthesis of 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol involves the reaction of 4-(2-pyridinyl)piperazine with 3-formylphenol in the presence of a catalyst. The reaction proceeds via a condensation reaction to form the imine linkage between the piperazine and phenol moieties. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
特性
IUPAC Name |
3-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-15-5-3-4-14(12-15)13-18-20-10-8-19(9-11-20)16-6-1-2-7-17-16/h1-7,12-13,21H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKQLNDUVGBJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[4-(Pyridin-2-YL)piperazin-1-YL]imino}methyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

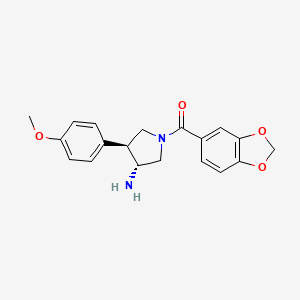
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)
![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)
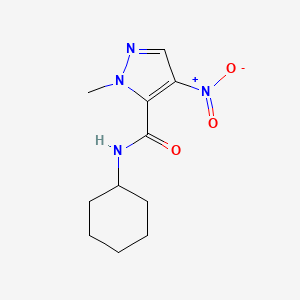
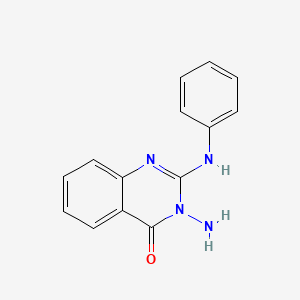
![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)
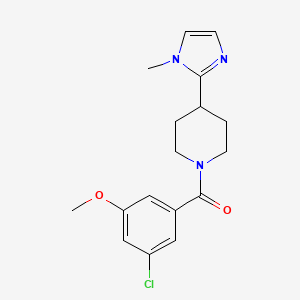
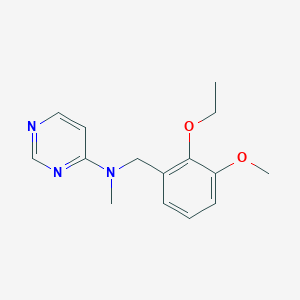
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)


![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)